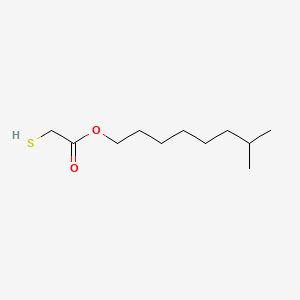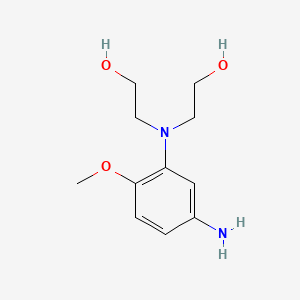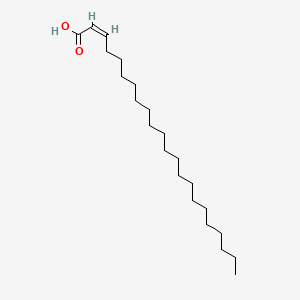
Sorbitan, trioctanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sorbitan, trioctanoate is a nonionic surfactant and emulsifier commonly used in various industrial and pharmaceutical applications. It is derived from sorbitol, a sugar alcohol, and octanoic acid, a medium-chain fatty acid. The compound is known for its ability to stabilize emulsions, making it a valuable ingredient in cosmetics, pharmaceuticals, and food products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sorbitan, trioctanoate is synthesized through the esterification of sorbitan with octanoic acid. The reaction typically involves heating sorbitan and octanoic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction is carried out until the desired degree of esterification is achieved, followed by purification through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of high-quality this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Sorbitan, trioctanoate primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Esterification: Sorbitan and octanoic acid in the presence of sulfuric acid or p-toluenesulfonic acid.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products:
Esterification: this compound.
Hydrolysis: Sorbitan and octanoic acid.
Oxidation: Oxidized derivatives of sorbitan and octanoic acid.
Reduction: Reduced derivatives of sorbitan and octanoic acid.
Wissenschaftliche Forschungsanwendungen
Sorbitan, trioctanoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes, including emulsification and solubilization.
Biology: Employed in the preparation of biological samples and as a stabilizer in enzyme reactions.
Medicine: Utilized in pharmaceutical formulations to enhance the stability and bioavailability of active ingredients.
Wirkmechanismus
The mechanism of action of sorbitan, trioctanoate involves its ability to reduce surface tension and stabilize emulsions. The compound has both hydrophilic and hydrophobic regions, allowing it to interact with both water and oil phases. This amphiphilic nature enables this compound to form micelles, which encapsulate and disperse hydrophobic substances in aqueous solutions. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, enhancing the solubility and stability of various compounds .
Vergleich Mit ähnlichen Verbindungen
- Sorbitan monostearate (Span 60)
- Sorbitan tristearate (Span 65)
- Sorbitan monolaurate (Span 20)
- Polysorbates (Tween series)
Comparison: Sorbitan, trioctanoate is unique due to its specific fatty acid chain length (octanoic acid), which imparts distinct emulsifying properties compared to other sorbitan esters. While sorbitan monostearate and sorbitan tristearate are derived from stearic acid, and sorbitan monolaurate from lauric acid, this compound offers a balance between hydrophilicity and lipophilicity, making it suitable for a broader range of applications .
Eigenschaften
CAS-Nummer |
94131-37-0 |
|---|---|
Molekularformel |
C30H54O8 |
Molekulargewicht |
542.7 g/mol |
IUPAC-Name |
[(3S,4R,5R)-5-[(1R)-2-hydroxy-1-octanoyloxyethyl]-4-octanoyloxyoxolan-3-yl] octanoate |
InChI |
InChI=1S/C30H54O8/c1-4-7-10-13-16-19-26(32)36-24(22-31)29-30(38-28(34)21-18-15-12-9-6-3)25(23-35-29)37-27(33)20-17-14-11-8-5-2/h24-25,29-31H,4-23H2,1-3H3/t24-,25+,29-,30-/m1/s1 |
InChI-Schlüssel |
YPSQXMOPHRARAQ-LPKQAODOSA-N |
Isomerische SMILES |
CCCCCCCC(=O)O[C@H]1CO[C@@H]([C@@H]1OC(=O)CCCCCCC)[C@@H](CO)OC(=O)CCCCCCC |
Kanonische SMILES |
CCCCCCCC(=O)OC1COC(C1OC(=O)CCCCCCC)C(CO)OC(=O)CCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


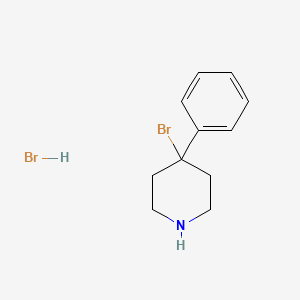
![2-[bis(2-hydroxyethyl)amino]ethanol;(2,3,5-trihydroxyphenyl)methanesulfonic acid](/img/structure/B15177459.png)


![[[(Aminocarbonyl)amino]carbonyl]oxamide](/img/structure/B15177478.png)
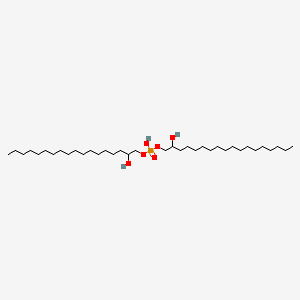

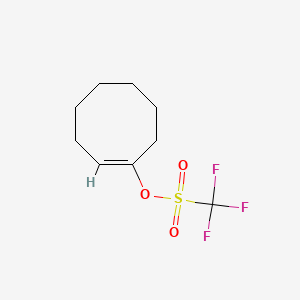
![[trans(trans)]-4,4'-Bis(4-pentylcyclohexyl)biphenyl](/img/structure/B15177492.png)

